Physicochemical Profiling of (Propan-2-yl)[(thiophen-2-yl)methyl]amine Hydrochloride: A Comprehensive Technical Guide
Physicochemical Profiling of (Propan-2-yl)[(thiophen-2-yl)methyl]amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
In the landscape of rational drug design, the precise understanding of a molecule's physicochemical properties dictates its trajectory from a screening hit to a viable lead. (Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride (CAS: 610309-78-9) is a highly versatile secondary amine building block. It integrates two critical pharmacophoric elements: a thiophene ring (a classical bioisostere for benzene) and an N-isopropyl group (providing targeted steric shielding).
This whitepaper provides an in-depth mechanistic analysis of this compound's physicochemical properties, detailing how its structural architecture influences its solubility, lipophilicity, and metabolic stability. Furthermore, it establishes field-proven, self-validating protocols for empirical characterization.
Molecular Architecture & Structural Descriptors
The structural anatomy of (Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride drives its behavior in both aqueous and lipid environments. The free base consists of a thiophene heterocycle linked via a methylene bridge to a secondary amine, which is further substituted with an isopropyl group.
Formulating this compound as a hydrochloride salt is a deliberate physicochemical intervention. The free base of such low-molecular-weight amines is typically an oil or a highly hygroscopic, low-melting solid. By protonating the secondary amine with hydrochloric acid, the molecule forms a stable, crystalline lattice driven by strong ionic interactions and hydrogen bonding, drastically improving handling, shelf-life, and aqueous dissolution kinetics.
Table 1: Quantitative Structural & Physicochemical Parameters
| Property | Value / Descriptor | Mechanistic Rationale |
| IUPAC Name | N-(thiophen-2-ylmethyl)propan-2-amine hydrochloride | Standardized nomenclature reflecting the core connectivity. |
| CAS Registry Number | 610309-78-9 | Unique identifier for the specific HCl salt form [5]. |
| Molecular Formula | C8H14ClNS | Accounts for the protonated amine and chloride counterion. |
| Molecular Weight | 191.72 g/mol | Low MW (< 500 Da) ensures high ligand efficiency and aligns with Lipinski's Rule of 5. |
| Predicted pKa (Amine) | ~9.8 | The electron-donating isopropyl group increases basicity, while the methylene bridge insulates the amine from the thiophene's slight electron-withdrawing inductive effect. |
| LogP (Free Base) | ~2.2 | Optimal lipophilicity for passive membrane permeability. The thiophene ring contributes slightly less lipophilicity than a corresponding phenyl ring. |
| Thermodynamic Solubility | > 10 mg/mL (in pH 1.2 - 6.0) | The ionic nature of the HCl salt ensures rapid hydration and high solubility in acidic to slightly acidic media. |
Medicinal Chemistry Implications: Causality of Structure
The Thiophene Bioisostere
The substitution of a benzene ring with a thiophene ring is a cornerstone bioisosteric replacement in medicinal chemistry. While structurally similar, the sulfur atom in thiophene alters the electronic distribution. Thiophene is generally more electron-rich than benzene, yet it often exhibits improved metabolic stability against certain Cytochrome P450 (CYP) mediated oxidations that typically plague electron-rich phenyl rings (such as aromatic hydroxylation leading to reactive quinones) [1]. Furthermore, the lone pairs on the sulfur atom can participate in unique, directional hydrogen bonding with target receptors, altering the pharmacodynamic profile [3].
Steric Shielding via the Isopropyl Group
The choice of an N-isopropyl group over a simple N-methyl or N-ethyl group is a strategic metabolic shield. Secondary amines are highly susceptible to N-dealkylation by hepatic enzymes (e.g., CYP3A4) and oxidative deamination by Monoamine Oxidases (MAOs). The branched nature of the isopropyl group introduces significant steric hindrance at the α-carbon, physically blocking the enzymatic active sites from accessing the nitrogen lone pair, thereby prolonging the compound's biological half-life.
Experimental Workflows: Self-Validating Protocols
To transition from theoretical predictions to empirical data, rigorous physicochemical characterization is required. The following protocols are designed as self-validating systems, ensuring that the data generated is free from common artifactual errors.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality & Rationale: Kinetic solubility only measures the point of precipitation and is highly dependent on the dissolution rate and solvent vehicle (e.g., DMSO). To determine the true equilibrium capacity of the buffer to hold the compound, we must use the thermodynamic shake-flask method [2]. We utilize HPLC-UV rather than simple UV-Vis spectroscopy because UV-Vis is susceptible to light scattering from sub-visible colloidal aggregates, which artificially inflates apparent solubility readings [4].
Step-by-Step Methodology:
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Solid Addition: Weigh exactly 5.0 mg of the crystalline HCl salt into a 2 mL glass HPLC vial.
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Buffer Introduction: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Self-Validation Check: Ensure visible, undissolved solid remains. If all solid dissolves, the solution is not saturated; add more solid until a suspension is maintained.
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Equilibration: Seal the vial and place it on an orbital shaker at 400 rpm at a constant 25.0 ± 0.5 °C.
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Temporal Sampling: Shake for 72 hours. Causality: 72 hours is required because the HCl salt may undergo a disproportionation reaction or polymorphic transition in the buffer. Shorter times may capture a metastable state.
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant.
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Quantification: Dilute the supernatant into the linear range of a pre-established HPLC-UV calibration curve (using matrix-matched standards) and integrate the Area Under the Curve (AUC) at the compound's λ_max (typically ~230 nm for thiophene derivatives).
Workflow for determining thermodynamic solubility via the shake-flask method.
Protocol 2: Potentiometric Determination of pKa
Causality & Rationale: The pKa dictates the ionization state of the molecule across physiological compartments. Potentiometric titration is the gold standard for ionizable groups with high aqueous solubility.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength, mimicking physiological osmolarity).
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Acidification: Drop the pH of the solution to 2.0 using standardized 0.1 M HCl to ensure the secondary amine is fully protonated (>99.9% ionized).
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Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent atmospheric CO2 from forming carbonic acid and skewing the pH).
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa of the secondary amine. Self-Validation Check: Perform a blank titration (solvent only) and subtract it from the sample curve to eliminate the buffering capacity of the water itself.
Pharmacokinetic (ADME) Implications
The interplay between the pKa (~9.8) and LogP (~2.2) of (Propan-2-yl)[(thiophen-2-yl)methyl]amine governs its absorption and distribution.
In the acidic environment of the stomach (pH ~1.5), the compound exists entirely as the highly soluble, protonated cation. As it transits to the small intestine (pH ~6.5 - 7.4), a minor but critical fraction of the compound deprotonates into the lipophilic free base. According to the pH-partition hypothesis, only this unionized free base can passively diffuse across the lipophilic enterocyte membrane. Once in the systemic circulation (pH 7.4), the equilibrium rapidly re-establishes, acting as a continuous sink that drives further absorption.
pH-dependent absorption and distribution pathway of the secondary amine.
Handling, Safety, and Storage
As a hydrochloride salt, the compound is generally stable under ambient conditions but can exhibit hygroscopicity depending on the specific crystal polymorph.
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Storage: Store in a tightly sealed container under inert gas (Argon or Nitrogen) at 2–8 °C to prevent moisture absorption and potential oxidative degradation of the electron-rich thiophene ring.
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Safety: Handle in a certified fume hood. The compound is a potential skin and eye irritant. Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.
References
- BenchChem Technical Support Team. Comparative Study of Thiophene versus Benzene Bioisosteres in Drug Design. BenchChem.
- Bio-protocol Authors (2018). Determination of Thermodynamic Solubility. Bio-protocol.
- National Institutes of Health (NIH). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.
- Analytical Chemistry (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility.
- 001Chemical Database. Search CAS 610309-78-9: 2-Thiophenemethanamine, N-(1-methylethyl)-, hydrochloride. 001Chemical.
